4-Pentenamide, 2-acetyl-N,N-dibutyl-
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Overview
Description
4-Pentenamide, 2-acetyl-N,N-dibutyl- is an organic compound with the molecular formula C15H27NO2. It consists of 15 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is characterized by its unique structure, which includes a pentenamide group and an acetyl group attached to a dibutylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenamide, 2-acetyl-N,N-dibutyl- typically involves the reaction of 4-pentenoyl chloride with N,N-dibutylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Pentenoyl chloride+N,N-dibutylamine→4-Pentenamide, 2-acetyl-N,N-dibutyl-+HCl
Industrial Production Methods
In an industrial setting, the production of 4-Pentenamide, 2-acetyl-N,N-dibutyl- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Pentenamide, 2-acetyl-N,N-dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the dibutyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: N-alkyl or N-aryl amides.
Scientific Research Applications
4-Pentenamide, 2-acetyl-N,N-dibutyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenamide, 2-acetyl-N,N-dibutyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutylacetamide: Similar structure but lacks the pentenamide group.
N,N-Dibutylformamide: Contains a formamide group instead of an acetyl group.
N,N-Dibutylpropionamide: Contains a propionamide group instead of a pentenamide group.
Uniqueness
4-Pentenamide, 2-acetyl-N,N-dibutyl- is unique due to the presence of both the pentenamide and acetyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
397286-41-8 |
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Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
2-acetyl-N,N-dibutylpent-4-enamide |
InChI |
InChI=1S/C15H27NO2/c1-5-8-11-16(12-9-6-2)15(18)14(10-7-3)13(4)17/h7,14H,3,5-6,8-12H2,1-2,4H3 |
InChI Key |
NVSVDIRSSPEFHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C(CC=C)C(=O)C |
Origin of Product |
United States |
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